Fenthion-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenthion-d6 is a stable isotope-labeled compound, specifically a deuterated analog of fenthion. Its molecular formula is C10H9D6O3PS2, and it has a molecular weight of 284.37 grams per mole . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties that allow for precise tracking and analysis in various experimental setups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenthion-d6 involves the incorporation of deuterium atoms into the molecular structure of fenthion. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. One common approach is to start with deuterated methanol (CD3OD) and react it with phosphorus trichloride (PCl3) to form deuterated dimethyl phosphorochloridate. This intermediate is then reacted with 3-methyl-4-(methylthio)phenol to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is purified using techniques such as distillation and chromatography to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Fenthion-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the compound’s behavior and stability under different conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include this compound oxon, this compound sulfoxide, and this compound sulfone. These products are often analyzed using techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to determine their structure and properties .
Scientific Research Applications
Fenthion-d6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various experimental setups. Some of its applications include:
Mechanism of Action
Fenthion-d6, like its parent compound fenthion, exerts its effects through the inhibition of cholinesterase enzymes. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nervous system and ultimately resulting in the paralysis and death of the target organism . The molecular targets of this compound include acetylcholinesterase and butyrylcholinesterase enzymes, which are critical for the breakdown of acetylcholine .
Comparison with Similar Compounds
Fenthion-d6 is compared with other similar organophosphorus compounds, such as:
Fenthion: The non-deuterated analog of this compound, used widely as an insecticide.
Malathion: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.
Parathion: A highly toxic organophosphorus compound with a similar mode of action but greater toxicity to mammals.
Uniqueness
This compound’s uniqueness lies in its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This property makes it an invaluable tool for studying the behavior and transformation of fenthion and its derivatives in various experimental setups .
Properties
IUPAC Name |
(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3PS2/c1-8-7-9(5-6-10(8)16-4)13-14(15,11-2)12-3/h5-7H,1-4H3/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVJTZOFSHSLTO-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)SC)C)OC([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3PS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.